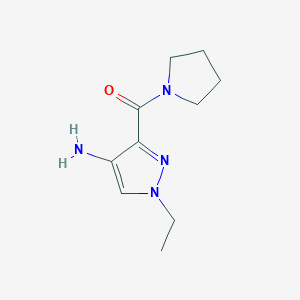

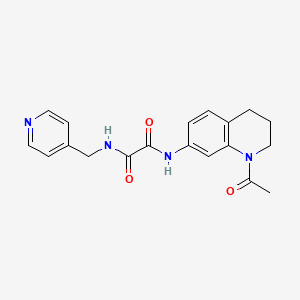

![molecular formula C11H10N2O4 B2839729 Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate CAS No. 99446-50-1](/img/structure/B2839729.png)

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

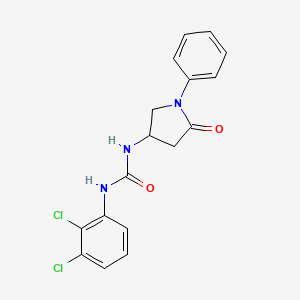

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a compound with the CAS Number: 99446-50-1 and a molecular weight of 234.21 . It is a solid substance at room temperature .

Molecular Structure Analysis

The linear formula of this compound is C11H10N2O4 . The InChI key is AKTLRCRBYHVTOK-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved papers, pyrazolo[1,5-a]pyrimidines are known to be used as starting materials for the preparation of more complex heterocyclic systems .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Synthesis of Polyfunctionally Substituted Heteroaromatics

Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate plays a significant role in the synthesis of various heteroaromatic compounds. It is used in the green synthesis of pyrazolo[1,5-a]pyrimidines, which are noted for their diverse biological activities. Different methods like ultrasound irradiation, microwave heating, and high-pressure techniques are employed to improve the yield and reduce reaction times in these syntheses (AlMarzouq et al., 2016).

Cycloadditions and Structural Analysis

The compound is also integral in studies of cycloadditions to pyrazolo[1,5-c]thiazoles, aiding in understanding the behavior of these molecules in various chemical reactions. Such studies contribute to a deeper knowledge of molecular structures and reaction mechanisms (Sutcliffe et al., 2000).

Chemical Modifications and Derivatives

Chemical modification of pyrazolo[1,5-a]pyridines, including formylation and acylation, is another significant application. These modifications are essential for creating various derivatives with potential biological applications (Tanji et al., 1993).

Parallel Solution-Phase Synthesis

This compound is used in the parallel solution-phase synthesis of dihydropyridines, demonstrating its utility in creating libraries of compounds for further biological and chemical studies (Baškovč et al., 2009).

Antimicrobial Activity and Molecular Docking Studies

Recent research has explored the synthesis of novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. Molecular docking studies are conducted to understand their potential as RNA polymerase inhibitors, highlighting their pharmaceutical significance (Abdallah & Elgemeie, 2022).

Corrosion Inhibition

Studies have also shown that pyrazolo-pyridine derivatives, synthesized using this compound, can act as corrosion inhibitors, particularly in industrial applications. These inhibitors are effective in protecting metals in acidic environments, demonstrating the compound's industrial relevance (Dohare et al., 2018).

将来の方向性

作用機序

Target of Action

Pyrazole derivatives, which include this compound, are known to exhibit a wide range of biological activities such as cannabinoid hcb1 and hcb2 receptor, anti-inflammatory, inhibitors of p38 kinase, cb1 receptor antagonists, antimicrobial activity .

Mode of Action

It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ of the compound .

Biochemical Pathways

Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Pharmacokinetics

Its skin permeation is low, with a Log Kp of -7.18 cm/s . The compound’s lipophilicity is moderate, with an iLOGP of 2.4 .

Result of Action

Pyrazole derivatives are known to manifest a wide range of biological qualities .

Action Environment

The stability of Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate under exposure to extreme pH was studied, and it displayed a stronger solvatofluorochromic effect when pyridine was used as an EWG at position 7 . The compound is stored in a sealed, dry environment at room temperature .

特性

IUPAC Name |

dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-10(14)7-3-4-13-9(5-7)8(6-12-13)11(15)17-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTLRCRBYHVTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

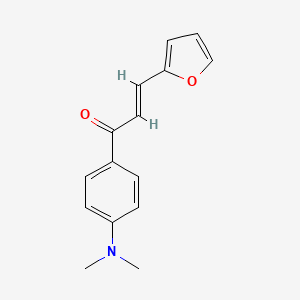

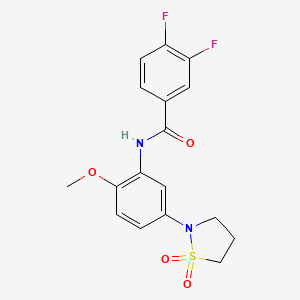

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2839651.png)

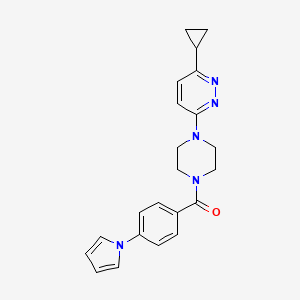

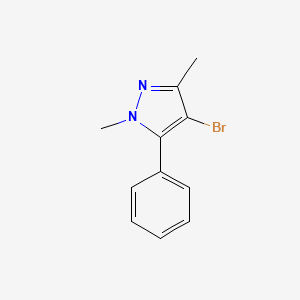

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide](/img/structure/B2839656.png)

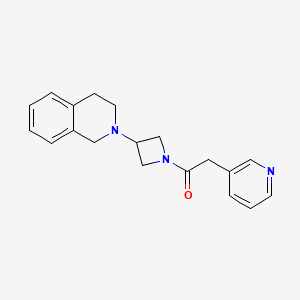

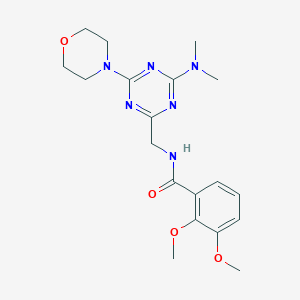

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde](/img/structure/B2839663.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)

![N-(3-chloro-4-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839667.png)